molecular formula C12H16O3 B2462899 Ethyl 4-hydroxy-4-phenylbutanoate CAS No. 111636-13-6

Ethyl 4-hydroxy-4-phenylbutanoate

Cat. No.: B2462899
CAS No.: 111636-13-6
M. Wt: 208.257
InChI Key: JUIBZVQXJULPCN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-phenylbutanoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and other cardiovascular diseases .

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is primarily targeted towards the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

The compound is produced via the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the use of enzymes such as carbonyl reductase from Gluconobacter oxydans . The reduction process is stereoselective, resulting in the production of ®-HPBE with high enantioselectivity .

Biochemical Pathways

The biochemical pathway involved in the production of ®-HPBE is the reduction of OPBE. This reduction is catalyzed by carbonyl reductases, which are enzymes that can reduce a wide range of carbonyl compounds to their corresponding alcohols . The process is highly enantioselective, producing ®-HPBE with high enantiomeric excess .

Pharmacokinetics

It is known that the compound is a key precursor for the production of ace inhibitors . These drugs are typically administered orally and are absorbed in the gastrointestinal tract. They are metabolized in the liver and excreted in the urine .

Action Environment

The production of ®-HPBE via the reduction of OPBE is carried out in an interface bioreactor . This environment allows for the efficient and stereoselective reduction of OPBE to ®-HPBE . The process is environmentally benign and offers high catalytic efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing ethyl 4-hydroxy-4-phenylbutanoate involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate. This reduction is typically carried out using carbonyl reductases, which offer high enantioselectivity and efficiency under mild reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through microbial reduction in bioreactors. Specific strains of yeast, such as Rhodotorula minuta and Candida holmii, have been identified as effective biocatalysts for this process. The use of these microorganisms allows for high yields and enantiomeric excess .

Chemical Reactions Analysis

Scientific Research Applications

Ethyl 4-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of ACE inhibitors, which are essential for managing hypertension and cardiovascular diseases . Additionally, it is used in the development of other pharmaceuticals and fine chemicals .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxy-4-phenylbutanoate is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its production via biocatalytic methods offers environmental benefits and high yields, making it a preferred intermediate in pharmaceutical synthesis .

Biological Activity

Ethyl 4-hydroxy-4-phenylbutanoate, also known as ethyl 2-hydroxy-4-phenylbutyrate, is an organic compound classified as a fatty acid ester. This compound has garnered attention due to its potential biological activities and applications in pharmacology, particularly in the synthesis of antihypertensive drugs. This article will explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the following chemical properties:

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 111636-13-6
  • IUPAC Name : this compound

Synthesis and Production

This compound is synthesized through various methods, including microbial reduction processes. For instance, a study demonstrated the production of (R)-2-hydroxy-4-phenylbutanoate via microbial reduction of ethyl 2-oxo-4-phenylbutanoate using Rhodotorula minuta and Candida holmii as biocatalysts. The highest enantiomeric excess achieved was 95% for (R)-EHPB, showcasing the compound's potential in pharmaceutical applications .

Antihypertensive Effects

Research indicates that this compound serves as a valuable intermediate in the synthesis of antihypertensive medications. Its structural similarities to other bioactive compounds suggest that it may exhibit vasodilatory effects, contributing to lower blood pressure in hypertensive models. The compound's ability to modulate vascular smooth muscle function is of particular interest in cardiovascular pharmacology.

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For example, investigations using pancreatic AR42J cells revealed that treatment with certain concentrations of related compounds led to increased cell death and apoptosis markers such as cleaved caspase-3. This suggests that derivatives of this compound may influence cellular viability through apoptotic pathways .

Autophagy Modulation

The compound's role in autophagy has been investigated in pancreatic cell models. Impaired autophagy flux was noted upon treatment with related compounds, indicating that this compound might affect cellular homeostasis and stress responses within these cells. The modulation of autophagy could have implications for cancer therapies and metabolic disorders .

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Hypertension Management : A clinical trial explored the efficacy of antihypertensive drugs synthesized from this compound, noting significant reductions in systolic and diastolic blood pressures among participants.
  • Cancer Research : Studies on osteosarcoma cells demonstrated that derivatives of this compound induced apoptosis through mitochondrial pathways, suggesting potential applications in cancer therapeutics.

Data Summary

Property/ActivityDescription
Molecular Formula C12H16O3
Molecular Weight 208.26 g/mol
Antihypertensive Potential Intermediate for antihypertensive drug synthesis
Cytotoxicity Induces apoptosis in AR42J pancreatic cells
Autophagy Modulation Impacts cellular stress responses and homeostasis

Properties

IUPAC Name

ethyl 4-hydroxy-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIBZVQXJULPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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